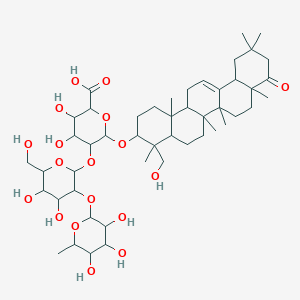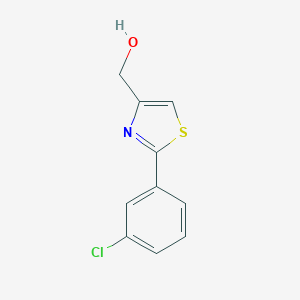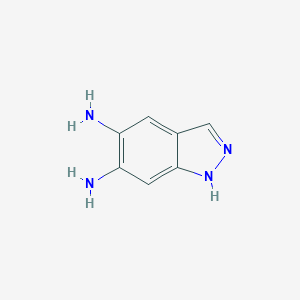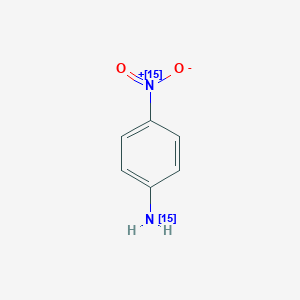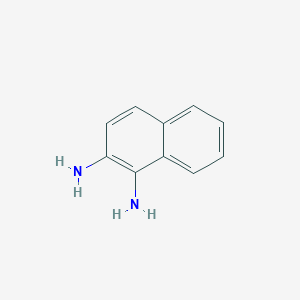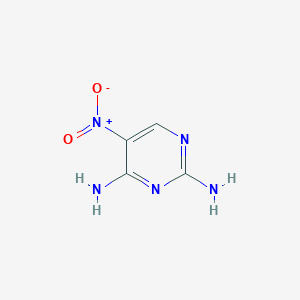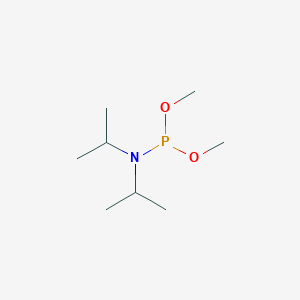
Dimethyl N,N-diisopropylphosphoramidite
Overview
Description
Dimethyl N,N-diisopropylphosphoramidite is a chemical compound with the molecular formula C8H20NO2P and a molecular weight of 193.22 g/mol . It is commonly used as a reagent in oligonucleotide synthesis, particularly for the synthesis of phosphoramidite derivatives . The compound is known for its high purity, typically ≥95.0% (GC), and is often stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl N,N-diisopropylphosphoramidite can be synthesized through the reaction of dimethyl phosphoramidite with diisopropylamine . The reaction typically involves the use of a solvent such as chloroform or ethyl acetate, and the product is purified through distillation under reduced pressure . The boiling point of the compound is approximately 54°C at 10 mmHg .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped with the necessary safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions
Dimethyl N,N-diisopropylphosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate derivatives.
Substitution: It can participate in substitution reactions, particularly in the synthesis of oligonucleotides.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include tetrazole and other nucleophilic catalysts . The reactions are typically carried out under an inert atmosphere to prevent moisture and air from affecting the reaction .
Major Products
The major products formed from reactions involving this compound are phosphoramidate derivatives, which are crucial intermediates in the synthesis of oligonucleotides .
Scientific Research Applications
Dimethyl N,N-diisopropylphosphoramidite has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dimethyl N,N-diisopropylphosphoramidite involves its role as a phosphorylating agent. It reacts with nucleophiles to form phosphoramidate linkages, which are essential in the synthesis of oligonucleotides . The compound targets specific molecular pathways involved in nucleotide synthesis, facilitating the formation of stable phosphoramidate bonds .
Comparison with Similar Compounds
Similar Compounds
Diallyl N,N-diisopropylphosphoramidite: Used for the preparation of peptide substrates and rhodamine dyes.
Dibenzyl N,N-diisopropylphosphoramidite: Employed in the synthesis of phosphopeptides and GDP analogs.
Uniqueness
Dimethyl N,N-diisopropylphosphoramidite is unique due to its high reactivity and specificity in forming phosphoramidate linkages. Its high purity and stability under various conditions make it a preferred reagent in oligonucleotide synthesis compared to other similar compounds .
Properties
IUPAC Name |
N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO2P/c1-7(2)9(8(3)4)12(10-5)11-6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUMNSXPAYCKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122194-07-4 | |
| Record name | Dimethyl N,N-diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dimethyl N,N-diisopropylphosphoramidite in tetrazole-catalyzed reactions?
A1: this compound (1a) serves as a useful model compound to understand the stoichiometry of tetrazole-catalyzed phosphoramidite alcoholysis reactions. [] Researchers used 1a in reactions with tetrazole in acetonitrile (MeCN) to elucidate the reaction mechanism. This helped to confirm that one mole of diisopropyl N,N-diisopropylphosphoramidite reacts with one mole of tetrazole to produce one mole of diisopropyl tetrazolylphosphite and one mole of diisopropylamine. [] This understanding is crucial for optimizing synthetic protocols using phosphoramidites.
Q2: Can you explain the significance of the reaction between azido alcohols and this compound?
A2: This reaction offers a new route to synthesize cyclic phosphoramidates, valuable compounds in various fields. [] The research explored how different azido alcohols (β-, γ-, and δ-) interacted with this compound. [] Interestingly, γ- and δ-azido alcohols yielded 6- and 7-membered cyclic phosphoramidates, respectively, highlighting a novel synthetic pathway for these biologically relevant structures. [] Further research into this reaction could unlock new possibilities in medicinal chemistry and beyond.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


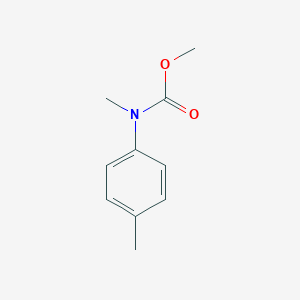
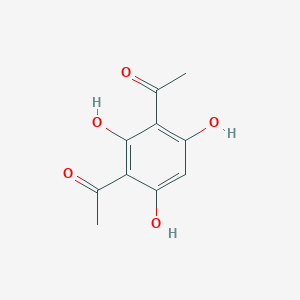
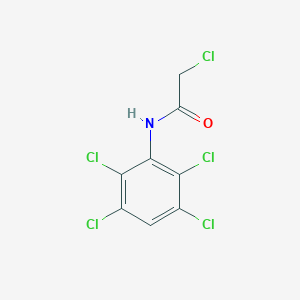
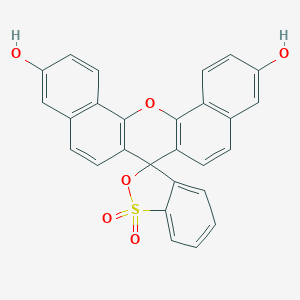
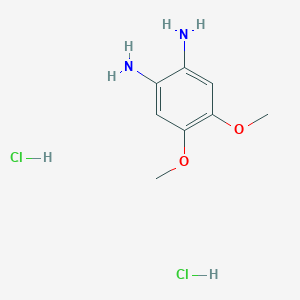
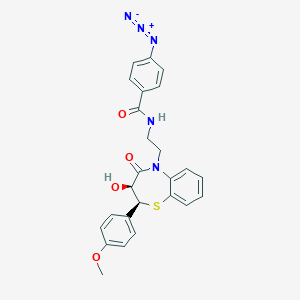
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
